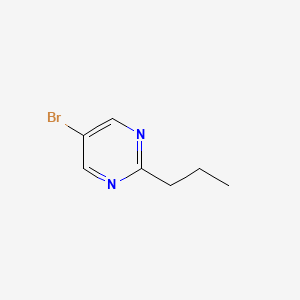

5-bromo-2-propylPyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Research and Development

The pyrimidine ring system, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological science. Its fundamental importance stems from its presence as a core component of the nucleobases cytosine, thymine, and uracil, which are the building blocks of the nucleic acids DNA and RNA. nih.govsigmaaldrich.cntandfonline.com This central role in the chemistry of life has made pyrimidine and its derivatives a subject of intense research for over a century. sigmaaldrich.cn

In the realm of medicinal chemistry, pyrimidine derivatives are recognized as "privileged scaffolds." This term reflects their remarkable ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. Consequently, the pyrimidine nucleus is found in a vast number of approved drugs and clinical candidates, including antiviral, anticancer, antibacterial, and cardiovascular agents. nih.govtandfonline.com The versatility of the pyrimidine ring allows for extensive chemical modification, enabling researchers to fine-tune the biological and pharmacokinetic properties of molecules to develop new and more effective therapeutic agents. nih.gov

Overview of Halogenated Pyrimidine Derivatives as Key Synthetic Intermediates and Bioactive Scaffolds

Among the myriad of pyrimidine derivatives, halogenated pyrimidines stand out as exceptionally valuable synthetic intermediates. google.com The introduction of a halogen atom (such as fluorine, chlorine, bromine, or iodine) onto the electron-deficient pyrimidine ring creates a reactive "handle" for further molecular elaboration. The carbon-halogen bond can be readily transformed through various chemical reactions, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. google.com

Reactions such as the Suzuki, Heck, and Sonogashira couplings, which utilize bromo- and iodo-pyrimidines, are powerful tools for forming new carbon-carbon bonds. google.com This allows for the straightforward attachment of diverse aryl, heteroaryl, or alkyl groups, facilitating the rapid synthesis of large libraries of complex molecules for drug discovery screening. google.com For instance, 2-bromo-substituted pyrimidines have been shown to be more suitable reactants for palladium-catalyzed cross-coupling reactions than their 2-chloro counterparts. google.com The strategic placement of a halogen atom is therefore a critical design element in the synthesis of highly functionalized pyrimidine systems for applications in pharmaceuticals and agrochemicals. google.com

Research Context and Specific Focus on 5-Bromo-2-propylpyrimidine

This compound (CAS No. 1227960-44-2) is a specific example of a halogenated pyrimidine that serves as a valuable building block in organic synthesis. bldpharm.comkeyorganics.net This compound embodies the key features discussed previously: the biologically relevant pyrimidine core, a propyl group at the 2-position which influences its steric and electronic properties, and a bromine atom at the 5-position which acts as a versatile site for chemical modification.

While direct and extensive research on this compound itself is not widely published, its utility can be inferred from studies on closely related analogues. For example, the synthesis of related compounds like 5-bromo-2-substituted pyrimidines can be achieved in a single step from 2-bromomalonaldehyde (B19672) and an appropriate amidine compound. google.com Furthermore, more complex derivatives such as 5-bromo-2,4-dichloro-6-propylpyrimidine are used as key starting materials for constructing fused heterocyclic systems like pyrimido[4,5-e] ajol.infobldpharm.comthiadiazines. ajol.inforesearchgate.net These examples highlight the role of the 5-bromo-propylpyrimidine scaffold as an intermediate for accessing more complex molecular architectures, which are of interest in the development of novel materials and biologically active agents.

Data Tables

The following tables provide key data regarding this compound and an overview of synthetic strategies relevant to its preparation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | keyorganics.net |

| CAS Number | 1227960-44-2 | bldpharm.comkeyorganics.netbldpharm.com |

| Molecular Formula | C₇H₉BrN₂ | bldpharm.combldpharm.comcmxx.com |

| Molecular Weight | 201.06 g/mol | bldpharm.combldpharm.com |

Table 2: Overview of Synthetic Strategies for Brominated Propyl-Pyrimidines

| Synthetic Strategy | Description | Starting Materials | Reference(s) |

|---|---|---|---|

| One-Step Cyclocondensation | A general method for preparing 5-bromo-2-substituted pyrimidines through a direct ring-forming reaction. | 2-Bromomalonaldehyde, Amidine compounds | google.com |

| Multi-Step Synthesis from Uracil | A pathway involving the bromination of a 6-propyluracil derivative, followed by chlorination to yield a di-halogenated intermediate ready for further functionalization. | 6-Propyl-pyrimidine-2,4(1H,3H)-dione, Bromine, Phosphoryl chloride | ajol.info |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGIQLBGAPXBJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Propylpyrimidine and Analogous Pyrimidine Derivatives

Strategies for Regioselective Bromination of Pyrimidine (B1678525) Core Structures

The regioselective bromination of the pyrimidine ring is a critical step in the synthesis of 5-bromo-2-propylpyrimidine. The position of bromination is highly dependent on the substituents present on the pyrimidine core and the brominating agent used.

For the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, regioselective bromination at the C3 position has been achieved with high yields using potassium bromide in the presence of phenyliodine(III) diacetate (PIDA) in water. rsc.org This method has shown excellent compatibility with both electron-donating and electron-withdrawing groups on the pyrimidine ring, consistently yielding the C3 brominated product. rsc.org For instance, the reaction of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (B2961947) with potassium bromide and PIDA in water afforded the C3 brominated product in 88% yield. rsc.org

In another approach, direct bromination of 6-alkyl-pyrimidine-2,4(1H,3H)-diones with bromine in water has been utilized to produce 5-bromo-6-alkyl-pyrimidine-2,4(1H,3H)-diones, which are precursors to 5-bromo-2,4-dichloro-6-alkylpyrimidines. ajol.info For example, 5-bromo-6-propylpyrimidine-2,4(1H,3H)-dione was obtained in an 80% yield. ajol.info

The choice of solvent can also influence the regioselectivity of bromination. For instance, the bromination of a model breitfussin core, which contains a pyrrole (B145914) ring, with N-bromosuccinimide (NBS) led to bromination at the oxazole (B20620) ring when acetone (B3395972) was used as the solvent, while a pyridine-containing mixture directed the bromination to the pyrrole ring. acs.org

Introduction of Propyl Substituents at the C2-Position: Alkylation and Cross-Coupling Approaches

The introduction of a propyl group at the C2-position of the pyrimidine ring can be accomplished through various alkylation and cross-coupling reactions.

A common strategy involves the use of organometallic reagents. For instance, cobalt-catalyzed cross-coupling reactions between pyridine (B92270) phosphonium (B103445) salts and alkylzinc reagents have been shown to be effective for the alkylation of pyridines and can be applied to complex drug-like molecules. nih.gov This method proceeds at room temperature and targets the 4-position of the pyridine C-H bonds as precursors. nih.gov

Another approach involves the condensation of ethyl 3-oxobutanoate with aminoguanidine (B1677879) hydrochloride to produce a diaminopyrimidone intermediate. nih.gov This intermediate can then react with various acid chlorides to introduce different alkyl groups at the C2 position. nih.gov

The following table summarizes different approaches for introducing substituents on the pyrimidine ring:

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Pyridine phosphonium salts | Alkylzinc reagents, Co(acac)₃, Ligand | Alkylated pyridines | - | nih.gov |

| Ethyl 3-oxobutanoate, aminoguanidine HCl | Acid chlorides | C2-substituted triazolopyrimidones | Good to excellent | nih.gov |

One-Step Synthesis Routes for 5-Bromo-2-substituted Pyrimidine Compounds

The development of one-step synthesis routes offers a more efficient and cost-effective approach to producing 5-bromo-2-substituted pyrimidine compounds.

A notable one-step method involves the reaction of 2-bromomalonaldehyde (B19672) with amidine compounds. google.com This process is characterized by its simplicity, safety, short reaction time, and low cost, making it suitable for industrial-scale production. google.com The reaction is typically carried out by adding a solution of an amidine compound to a solution of 2-bromomalonaldehyde in a protic acid, such as acetic acid, at a temperature between 60-90°C, followed by heating to 70-105°C. google.com

Another one-pot, three-component reaction for the synthesis of related pyrido[2,3-d]pyrimidines involves the use of an aldehyde, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, catalyzed by a functionalized metal-organic framework. nih.gov This method has been used to synthesize a variety of novel tetrahydropyrido[2,3-d]pyrimidines. nih.gov Similarly, a one-pot synthesis of pyrimidines has been achieved under solvent-free conditions using triethoxymethane, ammonium (B1175870) acetate, and various ketones, catalyzed by N,N,N',N'-tetrabromobenzene-1,3-disulfonamide. academie-sciences.fr

Catalytic Methods for Pyrimidine Functionalization Relevant to this compound Synthesis

Catalytic methods play a crucial role in the functionalization of pyrimidines, offering high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds in pyrimidine synthesis. nih.gov The Suzuki-Miyaura coupling reaction, in particular, is a leading method for C-C bond formation. bohrium.com For example, 5-bromopyrimidine (B23866) can be coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to produce 5-arylated pyrimidines with yields ranging from 82% to 93%. bohrium.com

The Pd(OAc)₂/TPPTS catalyst system is a general method for the Suzuki coupling of halogenated purine (B94841) and pyrimidine nucleosides with a range of aryl boronic acids, affording good to excellent yields. nih.gov

The table below presents examples of palladium-catalyzed synthesis of 5-arylated pyrimidines:

| 5-Bromopyrimidine Reactant | Aryl Boronic Acid | Yield (%) | Reference |

| 5-bromopyrimidine | 4-biphenylboronic acid | 87 | bohrium.com |

| 5-bromopyrimidine | 4-(methylsulafanyl)phenylboronic acid | 93 | bohrium.com |

| 5-bromopyrimidine | 4-(trifluoromethoxy)phenylboronic acid | 82 | bohrium.com |

Other Transition Metal-Mediated Transformations

Besides palladium, other transition metals are also effective in catalyzing pyrimidine synthesis and functionalization. nih.gov Transition-metal complex catalysts are key in achieving regio-, chemo-, or stereo-selectivity in transformations such as [2+2+2] cycloadditions of alkynes and nitriles to form pyridines and pyrimidines. researchgate.net

Copper-catalyzed [3+3] annulation of amidines with saturated ketones provides a novel route to structurally important pyrimidines. acs.org This method proceeds through a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

In the bromination of 4-propylpyrimidine, controlling the temperature is critical for selectivity, with lower temperatures favoring selective bromination at the 5-position. The stoichiometry of the brominating agent, such as bromine or N-bromosuccinimide (NBS), also significantly impacts the yield, where a slight excess may improve conversion but needs careful monitoring to prevent over-bromination.

For the synthesis of related pyrimidine derivatives, the use of ultrasound irradiation has been shown to improve both the reaction rate and yield. acs.org For example, a reaction performed under ultrasonication at 30°C for 40 minutes resulted in an 88% yield, which was further improved to 93% within 30 minutes when using a 15% alcoholic sodium hydroxide (B78521) solution. acs.org

The choice of catalyst and solvent also plays a significant role. In a one-pot synthesis of pyrrolo[3,2-d]pyrimidine derivatives, tetra-n-butylammonium bromide (TBAB) in ethanol (B145695) was found to be the optimal catalyst-solvent system, providing a 90% yield. scielo.org.mx

The following table highlights the effect of different catalysts on the yield of a model reaction:

| Catalyst | Yield (%) | Reference |

| None | 56 | scielo.org.mx |

| K₂CO₃ | 58 | scielo.org.mx |

| DABCO | 61 | scielo.org.mx |

| p-TSA | 65 | scielo.org.mx |

| ZrOCl₂ | 70 | scielo.org.mx |

| SDS | 72 | scielo.org.mx |

| L-Proline | 75 | scielo.org.mx |

| TBAB | 90 | scielo.org.mx |

Chemical Transformations and Derivatization Strategies for 5 Bromo 2 Propylpyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). In the context of 5-bromo-2-propylpyrimidine, the positions most susceptible to nucleophilic attack are C4 and C6, as they are ortho and para to the ring nitrogens. The bromine at C5, while an electron-withdrawing group, does not activate the ring towards SNAr as effectively as nitro groups would.

However, under specific and often forcing conditions, direct displacement of a hydride ion at the C4 or C6 positions by a strong nucleophile can occur. More commonly, SNAr reactions on substituted pyrimidines involve the displacement of a good leaving group, such as a halide. While the C5-bromine is generally more reactive in cross-coupling reactions, nucleophilic displacement of other substituents, if present, can be a viable strategy. For instance, if a chloro or fluoro group were present at the C2, C4, or C6 positions, they would be more readily displaced by nucleophiles than the C5-bromo substituent. ossila.com The use of aqueous, mild conditions with polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has been shown to facilitate SNAr reactions on various aromatic systems, offering a greener alternative to traditional methods. d-nb.info

It is important to note that the reactivity of the pyrimidine ring can be modulated by the substituents present. The 2-propyl group is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Atom at C5

The bromine atom at the C5 position of this compound is a key functional handle for a variety of powerful palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of molecular fragments onto the pyrimidine core. researchgate.netrsc.org

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron reagent (typically a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. rsc.org

For this compound, Suzuki-Miyaura coupling provides a direct and efficient method to introduce various aryl and heteroaryl groups at the C5 position. The general reaction scheme involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the 5-aryl- or 5-heteroaryl-2-propylpyrimidine product and regenerate the Pd(0) catalyst. libretexts.org Microwave-assisted protocols have been shown to accelerate these reactions significantly. researchgate.netrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-2-propylpyrimidine |

| This compound | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 5-(Thiophen-2-yl)-2-propylpyrimidine |

| This compound | 3-Pyridylboronic acid | XPhos Pd G2 | K₃PO₄ | 2-MeTHF | 5-(Pyridin-3-yl)-2-propylpyrimidine |

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkynes.

In the case of this compound, Sonogashira coupling allows for the direct introduction of an alkyne moiety at the C5 position. This transformation is valuable for the synthesis of precursors for more complex structures, as the resulting alkyne can undergo a variety of subsequent reactions. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Table 2: Examples of Sonogashira Coupling Reactions

| Electrophile | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 5-(Phenylethynyl)-2-propylpyrimidine |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 5-((Trimethylsilyl)ethynyl)-2-propylpyrimidine |

| This compound | Propargyl alcohol | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 3-(2-Propylpyrimidin-5-yl)prop-2-yn-1-ol |

The Negishi and Stille couplings are also powerful palladium-catalyzed cross-coupling reactions that can be applied to this compound.

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. uh.edu Organozinc compounds are generally more reactive than organoboron and organotin reagents, which can be advantageous in certain cases. The reaction exhibits high functional group tolerance. orgsyn.org For example, the coupling of this compound with an alkyl- or arylzinc halide in the presence of a palladium catalyst would yield the corresponding 5-alkyl- or 5-aryl-2-propylpyrimidine. acs.org

The Stille coupling utilizes an organotin reagent (stannane) to couple with an organohalide. organic-chemistry.org A key advantage of the Stille reaction is that the organotin reagents are generally stable and can be purified by chromatography. However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Recent advancements in cross-coupling chemistry have explored the use of other organometallic reagents. Organoindium reagents, for instance, have gained attention for their use in transition metal-catalyzed cross-coupling reactions. nih.gov These reagents can be prepared and used in reactions that are often insensitive to air and moisture. rsc.org The coupling of this compound with an organoindium reagent, catalyzed by palladium, would provide another avenue for the introduction of various organic groups at the C5 position. nih.gov

Functionalization and Modification of the Propyl Side Chain

The 2-propyl side chain of this compound also offers opportunities for chemical modification, although it is generally less reactive than the C5-bromo position. The functionalization of alkyl chains on heterocyclic rings can be challenging but provides a means to fine-tune the molecule's properties.

One potential strategy involves the oxidation of the propyl group. Under controlled, mild oxidizing conditions, the methyl groups of the propyl side chain could potentially be oxidized to a carboxylic acid, although this can be difficult to achieve selectively. scialert.net For instance, oxidation of a methyl group on a pyrimidine ring to a carboxyl group has been achieved using strong oxidizing agents like potassium permanganate. scialert.net

Another approach could involve radical halogenation of the propyl chain, followed by nucleophilic substitution. This would allow for the introduction of various functional groups, such as hydroxyl, amino, or cyano groups, onto the side chain. However, achieving regioselectivity in the initial halogenation step can be a significant challenge.

Furthermore, if the propyl group were to be replaced with a functionalized alkyl chain during the initial synthesis of the pyrimidine ring, a much wider range of derivatization possibilities would open up. For example, starting with a pyrimidine bearing a C2-(3-hydroxypropyl) side chain would allow for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. Similarly, a C2-(3-aminopropyl) side chain would enable amide bond formation or alkylation of the amino group. nih.gov

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This inherent electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging compared to benzene (B151609) and other electron-rich aromatic systems. scispace.comchemithon.com Generally, if electrophilic substitution does occur on an unsubstituted pyrimidine, it preferentially takes place at the C-5 position, which is the most electron-rich position in the ring. scispace.comnih.govethz.ch

Given that the C-5 position is already occupied by a bromine atom, any further electrophilic attack would be directed to the remaining unsubstituted carbon atoms, namely C-4 and C-6. The inherent deactivation of the pyrimidine ring, coupled with the deactivating nature of the bromine atom, suggests that forcing conditions would be necessary for most electrophilic substitution reactions.

Nitration

Direct nitration of pyrimidine itself is difficult and often requires harsh conditions. scispace.com For substituted pyrimidines, the success of nitration is highly dependent on the nature and position of the existing substituents. The presence of activating groups can facilitate the reaction. numberanalytics.com In the case of this compound, the weakly activating propyl group might not be sufficient to overcome the deactivating effects of the pyrimidine nitrogens and the C-5 bromine.

Typical nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, would likely lead to low yields or decomposition of the starting material. wikipedia.org More potent nitrating reagents might be required, but this also increases the risk of side reactions. The expected products would be 5-bromo-4-nitro-2-propylpyrimidine and/or 5-bromo-6-nitro-2-propylpyrimidine. The regioselectivity would be influenced by the steric hindrance imposed by the adjacent propyl and bromo groups.

| Electrophile | Reagent System | Expected Product(s) | General Observations |

| NO₂+ | HNO₃/H₂SO₄ | 5-bromo-4-nitro-2-propylpyrimidine, 5-bromo-6-nitro-2-propylpyrimidine | Reaction is expected to be sluggish and require forcing conditions. Low yields and potential for decomposition are anticipated. |

Sulfonation

Sulfonation of pyrimidines is also an infrequent reaction due to the ring's deactivation. scispace.com The use of fuming sulfuric acid (oleum) or chlorosulfonic acid at elevated temperatures is generally required. chemithon.compageplace.de For this compound, these harsh conditions could lead to charring and other undesirable side reactions. The reversibility of sulfonation under certain conditions could also present challenges for product isolation. wikipedia.org If the reaction were to proceed, the sulfonic acid group would be expected to substitute at the C-4 or C-6 position.

| Electrophile | Reagent System | Expected Product(s) | General Observations |

| SO₃ | Fuming H₂SO₄ | This compound-4-sulfonic acid, this compound-6-sulfonic acid | Very harsh conditions are likely necessary, with a high potential for side reactions and low yields. |

Halogenation

Further halogenation of this compound would introduce a second halogen atom onto the ring. Given that the C-5 position is already brominated, electrophilic halogenation (e.g., chlorination or further bromination) would target the C-4 or C-6 positions. The deactivating nature of the pyrimidine ring and the existing bromine atom would necessitate the use of a Lewis acid catalyst in conjunction with the halogen. However, the basic nitrogen atoms of the pyrimidine ring can complex with the Lewis acid, potentially hindering the reaction. uva.nl

| Electrophile | Reagent System | Expected Product(s) | General Observations |

| Cl⁺ | Cl₂/FeCl₃ | 4-chloro-5-bromo-2-propylpyrimidine, 6-chloro-5-bromo-2-propylpyrimidine | Lewis acid catalysis is likely required, but complexation with ring nitrogens can be a competing process. |

| Br⁺ | Br₂/FeBr₃ | 4,5-dibromo-2-propylpyrimidine, 5,6-dibromo-2-propylpyrimidine | Similar challenges to chlorination are expected. |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on pyrimidine and its simple derivatives. acs.org The strong deactivation of the ring and the propensity of the ring nitrogens to coordinate with the Lewis acid catalyst typically prevent these reactions from occurring. ethz.ch It is highly improbable that this compound would undergo Friedel-Crafts reactions under standard conditions.

Vilsmeier-Haack Reaction

Spectroscopic and Crystallographic Investigations of 5 Bromo 2 Propylpyrimidine

Vibrational Spectroscopy Analysis for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of a molecule by probing its vibrational modes.

The FT-IR spectrum of 5-bromo-2-propylpyrimidine is expected to display a series of characteristic absorption bands that confirm the presence of the pyrimidine (B1678525) ring, the propyl substituent, and the bromine atom.

Key expected vibrational modes include:

Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the pyrimidine ring are anticipated in the 3100-3000 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: The propyl group will give rise to strong absorption bands in the 3000-2850 cm⁻¹ range due to the symmetric and asymmetric stretching of its C-H bonds. libretexts.orgaip.orguc.edu

C=N and C=C Ring Stretching: The pyrimidine ring contains both C=N and C=C bonds, which are expected to produce a set of characteristic, often sharp, absorption bands between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.orgresearchgate.net

C-H Bending: Aliphatic C-H bending vibrations for the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the propyl substituent are predicted to appear around 1465 cm⁻¹ and 1375 cm⁻¹. uc.edu

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a strong absorption band in the lower frequency (fingerprint) region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 3000-2850 | Aliphatic C-H Stretch | Strong |

| 1600-1400 | C=N, C=C Ring Stretching | Medium-Strong |

| ~1465 | -CH₂- Bending | Medium |

| ~1375 | -CH₃ Bending | Medium |

| 600-500 | C-Br Stretch | Strong |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability. nih.gov For this compound, the Raman spectrum would be particularly useful for observing symmetric vibrations and bonds involving non-polar character.

Key expected Raman signals include:

Ring Breathing Mode: A strong, polarized band characteristic of the pyrimidine ring's symmetric "breathing" vibration is expected, typically appearing around 1000 cm⁻¹.

Aromatic C-H Stretching: Similar to FT-IR, C-H stretching modes of the aromatic ring will be visible.

Aliphatic C-H Stretching: The C-H stretches of the propyl group will also be prominent.

C-Br Stretching: The C-Br bond, being highly polarizable, is expected to produce a distinct signal in the low-frequency region.

The combination of FT-IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes, confirming its structural integrity.

Electronic Spectroscopy Characterization for Excited State Analysis

Electronic spectroscopy techniques, such as UV-Vis and VUV spectroscopy, probe the electronic transitions within a molecule, providing insight into its electronic structure and behavior in excited states.

The UV-Vis spectrum of this compound is determined by the electronic transitions within the bromopyrimidine chromophore. The absorption of UV radiation promotes electrons from lower-energy ground state orbitals to higher-energy excited state orbitals.

The primary transitions expected are:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the pyrimidine ring. They are typically high-intensity absorptions.

n → π* Transitions: These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen atoms, to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The propyl group, acting as an auxochrome, is likely to cause a small bathochromic (red) shift in the absorption maxima compared to unsubstituted 5-bromopyrimidine (B23866) due to its electron-donating inductive effect.

VUV spectroscopy investigates electronic transitions in the high-energy vacuum ultraviolet region (below 200 nm). Studies on related molecules like 2-bromopyrimidine (B22483) and 5-bromopyrimidine have revealed complex spectra in the 3.7–10.8 eV range. mdpi.comau.dknih.gov For this compound, this technique would probe higher-energy π → π* transitions as well as transitions involving σ orbitals and Rydberg states. mdpi.comnih.gov The VUV spectrum of 5-bromopyrimidine shows a broad absorption band peaking in the 7.3–9.0 eV range, which is attributed to several intense π* ← π transitions. mdpi.comnih.gov Weaker transitions involving the nitrogen and bromine lone pairs are also observed. mdpi.comnih.gov The addition of a propyl group would likely introduce subtle shifts and changes to the vibrational fine structure of these bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR would provide definitive structural confirmation for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the propyl chain.

Pyrimidine Protons: The two equivalent protons at the C4 and C6 positions of the pyrimidine ring are expected to appear as a single sharp singlet due to their identical chemical environment. This signal would be found in the aromatic region, likely between δ 8.5 and 9.0 ppm.

Propyl Protons: The propyl group will exhibit a characteristic spin-spin coupling pattern:

A triplet for the terminal methyl (-CH₃) protons.

A sextet (or multiplet) for the central methylene (-CH₂-) protons, which are coupled to the adjacent five protons.

A triplet for the methylene (-CH₂-) protons directly attached to the pyrimidine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Pyrimidine Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon atom attached to the bromine (C5) would be significantly shielded, appearing at a lower chemical shift, while the carbon attached to the propyl group (C2) and the carbons adjacent to the nitrogen atoms (C4, C6) would appear further downfield. youtube.com

Propyl Carbons: Three signals corresponding to the three different carbon atoms of the propyl chain would be observed in the aliphatic region of the spectrum (typically δ 10-40 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C4-H, C6-H | ~8.8 | s (singlet) | ~158 |

| Ring-CH₂- | ~2.9 | t (triplet) | ~38 |

| -CH₂-CH₂-CH₃ | ~1.8 | sx (sextet) | ~22 |

| -CH₃ | ~1.0 | t (triplet) | ~14 |

| C2 | - | - | ~165 |

| C5 | - | - | ~120 |

Therefore, it is not possible to provide the detailed analysis for the requested sections, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques, mass spectrometry, and X-ray diffraction studies, without resorting to speculation or presenting data for different compounds, which would contradict the specific instructions of this request.

Computational Chemistry and in Silico Molecular Modeling of 5 Bromo 2 Propylpyrimidine

Quantum Chemical Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.govmdpi.com It is widely employed to predict the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.net For 5-bromo-2-propylpyrimidine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely compute key structural parameters. mjcce.org.mkmjcce.org.mk These parameters include the lengths of bonds (e.g., C-N, C-Br, C-C) and the angles between them. The resulting data provides a foundational understanding of the molecule's steric and electronic properties, revealing how the substituents affect the planarity and symmetry of the pyrimidine (B1678525) core.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C2-N1 | 1.338 | N1-C2-N3 | 127.5 |

| C5-Br | 1.895 | C4-C5-Br | 118.9 |

| C2-C(propyl) | 1.510 | N3-C2-C(propyl) | 116.0 |

| C4-C5 | 1.390 | C5-C4-N3 | 116.2 |

| N3-C4 | 1.335 | C2-N3-C4 | 115.8 |

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com For this compound, analysis of the HOMO and LUMO distributions reveals likely sites for electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich pyrimidine ring and bromine atom, while the LUMO may be distributed across the ring system, indicating where it can accept electrons. aimspress.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.20 |

| Energy Gap (ΔE) | 5.65 |

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | 25.4 |

| LP(1) N3 | π(C4-C5) | 21.8 |

| LP(2) Br | π(C4-C5) | 5.1 |

| π(C5-C6) | π(N1-C2) | 18.5 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and predict the reactive sites of a molecule. uni-muenchen.demdpi.com An MEP surface is plotted over the molecule's electron density, with colors indicating the electrostatic potential. wolfram.com Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.netmdpi.com In this compound, the MEP map would likely show negative potential around the electronegative nitrogen atoms of the pyrimidine ring and the bromine atom, identifying them as key sites for hydrogen bonding or coordination. The hydrogen atoms of the propyl group would exhibit positive potential.

While MEP provides a general view of reactivity, Fukui function analysis offers a more quantitative, atom-specific measure of reactivity. mjcce.org.mkresearchgate.net This method uses the change in electron density to identify which atoms within the molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. researchgate.net The Fukui functions (fk+, fk-, and fk0) are calculated for each atomic site 'k'. A high value of fk+ indicates susceptibility to nucleophilic attack, a high fk- points to electrophilic attack, and a high fk0 suggests a site for radical attack. This analysis can pinpoint the most reactive carbon or nitrogen atom in the pyrimidine ring of this compound, providing precise guidance for synthetic chemistry.

| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |

|---|---|---|

| N1 | 0.085 | 0.041 |

| C2 | 0.152 | 0.095 |

| N3 | 0.088 | 0.043 |

| C5 | 0.110 | 0.145 |

| Br | 0.050 | 0.162 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time in a more realistic environment (e.g., in a solvent). mdpi.commdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and intermolecular interactions. dntb.gov.ua

For this compound, an MD simulation could be used to study the rotational freedom of the propyl chain and its preferred conformations in an aqueous solution. Furthermore, MD is invaluable for simulating how the molecule interacts with other molecules, such as a biological receptor or a solvent. By analyzing the trajectories from an MD simulation, researchers can identify stable binding poses, calculate binding free energies, and observe the specific hydrogen bonds or hydrophobic interactions that govern the molecule's behavior in a complex system.

Molecular Docking Studies for In Silico Target Interaction Profiling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.govnih.gov This method is instrumental in in silico target interaction profiling, where the goal is to identify potential biological targets for a compound by computationally screening it against a library of protein structures. nih.gov For this compound, docking studies can elucidate how the molecule fits into the binding pockets of various enzymes or receptors, providing a structural basis for its potential biological activity. mdpi.comnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability. nih.govsciprofiles.com These scoring functions estimate the binding affinity, allowing for the ranking of different poses and the identification of the most likely binding mode. chemrxiv.orgscilit.com

A primary output of molecular docking is the prediction of the specific binding mode of a ligand within a protein's active site. nih.govnih.gov This prediction includes the precise conformation of the ligand and its orientation relative to the protein's amino acid residues. researchgate.net For this compound, these studies can reveal critical intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds involving the bromine atom. Computational tools analyze these interactions to build a detailed 3D model of the ligand-protein complex. nih.gov Understanding these binding patterns is crucial for explaining the compound's mechanism of action and for guiding further structural modifications to enhance potency and selectivity. chemrxiv.orgscilit.com For instance, identifying a key hydrogen bond between the pyrimidine nitrogen and a specific residue can inform chemists to retain or enhance this feature in subsequent analog designs.

Table 1: Predicted Interactions for this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| LEU 83 | Hydrophobic | 3.8 |

| VAL 91 | Hydrophobic | 4.1 |

| ALA 105 | van der Waals | 3.5 |

| LYS 107 | Hydrogen Bond | 2.9 |

| GLU 150 | Halogen Bond | 3.2 |

| PHE 152 | π-π Stacking | 4.5 |

Beyond predicting the binding pose, molecular docking algorithms employ scoring functions to estimate the binding affinity between a ligand and its target protein. chemrxiv.orgchemrxiv.org This score, often expressed in units of energy (e.g., kcal/mol), represents the predicted free energy of binding. nih.gov A more negative score typically signifies a more favorable binding interaction and higher affinity. nih.gov By docking this compound against a panel of different protein targets, researchers can generate a profile of its predicted binding affinities, helping to prioritize which targets are most likely to be modulated by the compound. acs.org While these scores are estimations and not direct measurements, they are invaluable for comparative analysis, allowing for the ranking of different compounds against a single target or a single compound against multiple targets. chemrxiv.org This rapid screening capability is a cornerstone of modern structure-based drug design. acs.org

Table 2: Estimated Binding Affinities of this compound Against Various Protein Classes

| Protein Target | Protein Class | Docking Score (kcal/mol) |

| CDK2 | Kinase | -7.9 |

| VEGFR-2 | Kinase | -8.2 |

| Bcl-2 | Apoptosis Regulator | -6.5 |

| DHFR | Reductase | -7.1 |

| LOX | Oxidase | -6.8 |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design approach used when the 3D structure of the biological target is unknown or when researchers want to find structurally diverse compounds with similar biological activity. cam.ac.uk A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. cam.ac.ukresearchgate.net For a molecule like this compound, a pharmacophore model might include features such as hydrogen bond acceptors (the pyrimidine nitrogens), a hydrophobic region (the propyl group), and a halogen bond donor (the bromine atom).

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. nih.govpreprints.org This allows for the rapid identification of diverse molecules that possess the required pharmacophoric features and are therefore likely to bind to the same biological target. nih.govbenthamdirect.com This approach is highly effective for discovering novel scaffolds that may have improved properties compared to the original template molecule. scilit.com

Table 3: Hypothetical Pharmacophore Features for a this compound-based Model

| Feature | Type | Location |

| HBA 1 | Hydrogen Bond Acceptor | Pyrimidine N1 |

| HBA 2 | Hydrogen Bond Acceptor | Pyrimidine N3 |

| HY | Hydrophobic | Propyl Group |

| HBD (Halogen) | Halogen Bond Donor | Bromo Group |

| ARO | Aromatic Ring | Pyrimidine Ring |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govscielo.br The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules lead to changes in their biological activities. nih.gov For pyrimidine derivatives, QSAR studies are widely used to understand which molecular properties are key drivers of their therapeutic effects, such as anticancer or anti-inflammatory activity. nih.govtandfonline.com

In a typical QSAR study, a set of pyrimidine analogs is synthesized and tested for a specific biological activity. Then, a wide range of molecular descriptors—numerical values that characterize the steric, electronic, hydrophobic, and topological properties of the molecules—are calculated. tandfonline.comresearchgate.net Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that links these descriptors to the observed activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized pyrimidine derivatives, thereby guiding the design of more potent compounds. benthamdirect.com

Table 4: Example QSAR Data for Hypothetical Pyrimidine Derivatives

| Compound | R-Group | LogP (Descriptor) | Molecular Weight (Descriptor) | Observed pIC50 | Predicted pIC50 |

| 1 | -CH3 | 2.1 | 173.0 | 6.5 | 6.4 |

| 2 | -CH2CH3 | 2.5 | 187.0 | 6.8 | 6.9 |

| 3 (this compound) | -CH2CH2CH3 | 2.9 | 201.1 | 7.2 | 7.3 |

| 4 | -Cl | 2.4 | 193.4 | 6.3 | 6.2 |

| 5 | -OCH3 | 1.9 | 189.0 | 6.9 | 7.0 |

Computational Approaches for Scaffold Hopping and Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to improve its pharmacological properties, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.govpatsnap.com Computational chemistry provides an array of tools to make this process more efficient and rational. patsnap.com

One powerful strategy used in lead optimization is scaffold hopping . This technique involves replacing the central core structure (the scaffold) of a lead compound, such as the pyrimidine ring in this compound, with a different, often structurally novel, core while preserving the essential interactions with the biological target. nih.govmdpi.com The goal of scaffold hopping is to discover new chemical series with potentially improved properties, such as better synthetic accessibility, enhanced selectivity, or a more favorable intellectual property position. nih.gov

Computational methods for lead optimization also include free energy perturbation (FEP) and molecular dynamics (MD) simulations, which provide more accurate estimations of binding affinity changes resulting from small chemical modifications. acs.org These techniques can predict whether adding or changing a functional group on the this compound scaffold will lead to a more potent compound, thus prioritizing the most promising analogs for synthesis. acs.org

Applications of 5 Bromo 2 Propylpyrimidine As a Key Synthetic Intermediate

Synthesis of Novel Pyrimidine (B1678525) Scaffolds for Chemical Biology Research

The pyrimidine scaffold is a ubiquitous motif in biologically active molecules, including nucleic acids and numerous pharmaceuticals. gsconlinepress.com The ability to functionalize the pyrimidine ring at specific positions is crucial for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents and chemical probes. 5-Bromo-2-propylpyrimidine is an excellent starting material for such endeavors, primarily through its utility in palladium-catalyzed cross-coupling reactions.

One of the most powerful methods for the synthesis of novel pyrimidine scaffolds is the Suzuki-Miyaura cross-coupling reaction. illinois.edursc.org This reaction involves the coupling of the 5-bromopyrimidine (B23866) derivative with a variety of organoboron compounds, such as boronic acids and esters. This allows for the introduction of a wide range of substituents at the 5-position of the pyrimidine ring, including aryl, heteroaryl, and alkyl groups. For instance, the coupling of a 5-bromopyrimidine with different arylboronic acids can lead to the synthesis of a library of 5-arylpyrimidine derivatives, which can be screened for their biological activities. mdpi.comnih.gov

The Sonogashira coupling reaction is another valuable tool for the derivatization of this compound. wikipedia.org This reaction facilitates the formation of a carbon-carbon bond between the pyrimidine ring and a terminal alkyne. nih.gov The resulting 5-alkynylpyrimidines are versatile intermediates that can be further modified, for example, through click chemistry or reduction to the corresponding alkanes or alkenes. This opens up avenues for the synthesis of pyrimidine-based compounds with diverse functionalities for applications in chemical biology. researchgate.net

The Buchwald-Hartwig amination reaction provides a direct route to 5-aminopyrimidine (B1217817) derivatives from this compound. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the pyrimidine ring and a wide range of primary and secondary amines. libretexts.orgyoutube.com The resulting 5-aminopyrimidines can serve as building blocks for the synthesis of more complex molecules with potential applications in drug discovery and chemical probe development. nih.gov

Table 1: Key Cross-Coupling Reactions for the Functionalization of this compound

| Reaction Name | Coupling Partner | Bond Formed | Resulting Scaffold |

| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | 5-Aryl/Heteroaryl/Alkyl-pyrimidines |

| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | 5-Alkynylpyrimidines |

| Buchwald-Hartwig Amination | Amines | C-N | 5-Aminopyrimidines |

Development of Advanced Heterocyclic Compounds

The reactivity of the bromine atom in this compound can be harnessed to construct more complex, fused heterocyclic systems. nih.govmdpi.com These advanced heterocyclic compounds often exhibit unique photophysical properties or enhanced biological activities. growingscience.comnih.gov

For example, intramolecular cyclization reactions of appropriately substituted 5-alkynylpyrimidines, synthesized via Sonogashira coupling, can lead to the formation of fused ring systems such as pyrrolo[2,3-d]pyrimidines or furano[2,3-d]pyrimidines. benthamdirect.com These fused heterocycles are present in a number of biologically active natural products and synthetic compounds.

Furthermore, the sequential application of different cross-coupling reactions on a di-halogenated pyrimidine precursor, which could be synthesized from a derivative of this compound, allows for the regioselective introduction of different substituents. This strategy enables the synthesis of highly functionalized and complex heterocyclic structures. For instance, a 5-bromo-2-chloropyrimidine (B32469) derivative can undergo a selective Suzuki coupling at the more reactive chloro position, followed by a subsequent coupling reaction at the bromo position. chemicalbook.comresearchgate.net

The development of such multi-ring systems is of significant interest in medicinal chemistry and materials science, as the extended conjugation and rigidified structures can lead to desirable electronic and biological properties. nih.gov

Precursor in the Rational Design and Synthesis of Mechanistic Probes

Mechanistic probes are essential tools in chemical biology for elucidating the mode of action of bioactive compounds and for identifying their cellular targets. acs.org this compound can serve as a valuable precursor for the synthesis of such probes due to the ease with which the bromine atom can be replaced with various functional groups. nih.gov

For instance, a common strategy in the design of photoaffinity probes involves the introduction of a photolabile group, such as a diazirine, onto a scaffold of interest. The bromine atom in this compound can be readily converted to other functional groups, such as an amino or hydroxyl group, which can then be used to attach a photolabile linker. chemrxiv.org

Similarly, the synthesis of fluorescently labeled probes can be achieved by coupling a fluorescent dye to the 5-position of the pyrimidine ring. This can be accomplished through a variety of cross-coupling reactions, such as the Sonogashira coupling with an alkyne-functionalized fluorophore. These fluorescent probes can be used to visualize the localization of a compound within a cell or to study its binding to a target protein.

The ability to introduce a "handle" for further functionalization at a specific position on the pyrimidine ring makes this compound a valuable starting material for the rational design of a wide range of mechanistic probes to investigate complex biological processes.

Conclusion and Future Research Perspectives

Summary of Current Research Advancements on 5-Bromo-2-propylpyrimidine

Current research advancements concerning this compound are primarily centered on its role as a synthetic intermediate. Halogenated pyrimidines are recognized as versatile precursors for generating a diverse array of more complex molecules through various cross-coupling reactions. The bromine atom at the 5-position is particularly amenable to substitution, making it a key handle for molecular elaboration.

Research on analogous 5-bromopyrimidines demonstrates their utility in synthesizing compounds with significant biological activities. For instance, 5-bromopyrimidine (B23866) derivatives are integral to the development of kinase inhibitors, antiviral agents, and other therapeutic molecules. The 2-propyl group on the pyrimidine (B1678525) ring contributes to the molecule's lipophilicity, a property that can be crucial for modulating pharmacokinetic profiles, such as cell membrane permeability and metabolic stability, in drug candidates. Although specific studies detailing the biological evaluation of this compound are sparse, its structural motifs are present in patented compounds and are explored in broader chemical libraries for drug discovery. The synthesis of such compounds often involves the condensation of a substituted amidine with a 2-bromomalonaldehyde (B19672) derivative, providing a direct route to the 5-bromo-2-substituted pyrimidine core google.com.

Identification of Unexplored Synthetic Pathways and Derivatization Opportunities

The synthetic potential of this compound is far from exhausted. While standard cross-coupling reactions are applicable, numerous modern and green synthetic methodologies remain unexplored for this specific substrate.

Unexplored Synthetic Pathways:

One-Pot, Multi-Component Reactions (MCRs): The development of MCRs that incorporate this compound or its precursors could significantly streamline the synthesis of complex derivatives, enhancing efficiency and reducing waste. MCRs are a powerful tool for building molecular diversity from simple starting materials nih.gov.

Photoredox Catalysis: Light-mediated reactions could offer novel pathways for functionalizing the pyrimidine core or the propyl side chain under mild conditions, potentially accessing chemical space that is difficult to reach with traditional thermal methods.

Flow Chemistry: Continuous flow synthesis could enable safer and more scalable production of this compound and its derivatives, particularly for reactions that are highly exothermic or involve hazardous reagents google.com.

Derivatization Opportunities: The primary sites for derivatization are the C5-bromine atom and the 2-propyl group. The C-Br bond is a versatile handle for introducing new functional groups.

| Reaction Type | Potential Reagents | Resulting Structure | Potential Application Area |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | 5-Aryl-2-propylpyrimidine | Kinase Inhibitors, Materials |

| Sonogashira Coupling | Terminal alkynes | 5-Alkynyl-2-propylpyrimidine | Molecular Probes, Antivirals |

| Buchwald-Hartwig Amination | Primary/secondary amines | 5-Amino-2-propylpyrimidine | CNS Agents, Agrochemicals |

| Stille Coupling | Organostannanes | 5-Alkyl/Aryl-2-propylpyrimidine | Biologically Active Scaffolds |

| C-H Activation | Transition metal catalysts | Functionalization of the propyl chain | Fine-tuning Pharmacokinetics |

These unexplored avenues represent significant opportunities for chemists to create novel molecular architectures based on the this compound scaffold.

Prospects for Advanced Computational and Predictive Modeling Applications

Computational chemistry offers powerful tools to accelerate research and development involving this compound before committing to extensive laboratory work.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict the electronic properties and reactivity of the molecule. For instance, DFT can calculate the bond dissociation energy of the C-Br bond, predict the most likely sites for electrophilic or nucleophilic attack, and model the outcomes of potential reactions nih.gov. Such studies have been used to understand the electronic structures of other halogenated pyrimidines cnr.itmdpi.com.

Molecular Docking and Virtual Screening: In drug discovery, the 2-propyl-5-substituted-pyrimidine scaffold can be used for in silico screening against biological targets. Molecular docking simulations can predict the binding affinity and orientation of derivatives within the active site of proteins like kinases or enzymes, guiding the synthesis of the most promising candidates nih.gov. This approach is central to the rational design of new inhibitors nih.govrsc.org.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be developed. These models correlate structural features with activity, enabling the prediction of the potency of yet-unsynthesized compounds and guiding the design of more effective molecules nih.gov.

Pharmacokinetic (ADMET) Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. This allows for the early-stage filtering of compounds that are likely to have poor drug-like properties, saving time and resources.

Future Directions in the Rational Design of Novel Pyrimidine-Based Chemical Entities

The rational design of new chemical entities is a forward-looking approach that combines synthetic chemistry with computational modeling and a deep understanding of biological systems researchgate.net. This compound is an ideal starting point for such strategies.

The future of pyrimidine-based chemical design will likely focus on multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. This is a promising strategy for treating complex, multifactorial diseases like cancer and neurodegenerative disorders nih.govmdpi.com.

The strategic derivatization of the this compound scaffold can be guided by these principles. For example:

Fragment-Based Drug Discovery (FBDD): The 2-propylpyrimidine (B1626694) core can serve as a starting fragment. After identifying its weak binding to a target protein, the bromine at C5 provides a perfect vector for "growing" the fragment into a more potent ligand by adding functionalities that interact with adjacent pockets of the protein's active site.

Scaffold Hopping and Bioisosteric Replacement: Computational tools can suggest replacing the propyl group or the entire pyrimidine core with other bioisosteres to improve properties like potency, selectivity, or metabolic stability while maintaining key binding interactions.

Development of Covalent Inhibitors: The reactivity of the pyrimidine ring could be harnessed to design targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.

By integrating advanced synthesis, computational modeling, and principles of modern medicinal chemistry, this compound can be utilized as a foundational element in the development of the next generation of sophisticated, highly targeted therapeutic agents and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.